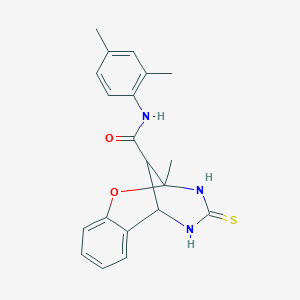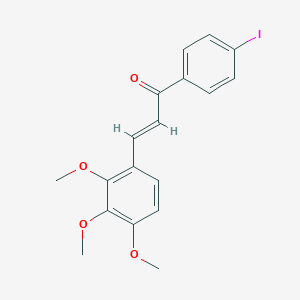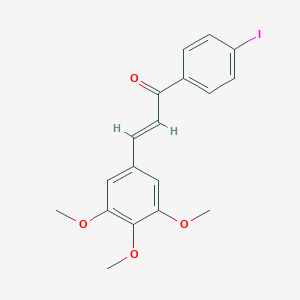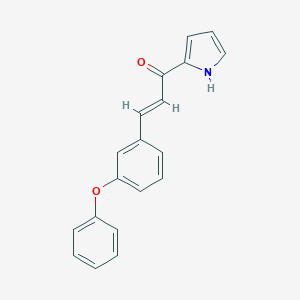![molecular formula C22H13ClF3NO3 B384204 2-[5-[4-Chloro-3-(trifluoromethyl)phenyl]furan-2-yl]-6-methylquinoline-4-carboxylic acid](/img/structure/B384204.png)
2-[5-[4-Chloro-3-(trifluoromethyl)phenyl]furan-2-yl]-6-methylquinoline-4-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[5-[4-Chloro-3-(trifluoromethyl)phenyl]furan-2-yl]-6-methylquinoline-4-carboxylic acid is a complex organic compound known for its unique structural features and significant applications in various fields. The presence of a trifluoromethyl group and a quinoline moiety makes it particularly interesting for pharmaceutical and agrochemical research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[5-[4-Chloro-3-(trifluoromethyl)phenyl]furan-2-yl]-6-methylquinoline-4-carboxylic acid typically involves multiple steps, including the formation of the quinoline ring, introduction of the trifluoromethyl group, and subsequent functionalization. One common method involves the use of palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura coupling, to form the carbon-carbon bonds . The reaction conditions often include the use of boronic acids, palladium catalysts, and bases like potassium carbonate in an organic solvent .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
2-[5-[4-Chloro-3-(trifluoromethyl)phenyl]furan-2-yl]-6-methylquinoline-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Halogenation and nitration reactions are common, using reagents like chlorine gas or nitric acid.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Chlorine gas for halogenation, nitric acid for nitration.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxide derivatives, while reduction can produce dehalogenated compounds .
Scientific Research Applications
2-[5-[4-Chloro-3-(trifluoromethyl)phenyl]furan-2-yl]-6-methylquinoline-4-carboxylic acid has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its role in drug development, particularly in designing inhibitors for specific enzymes or receptors.
Industry: Utilized in the development of agrochemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 2-[5-[4-Chloro-3-(trifluoromethyl)phenyl]furan-2-yl]-6-methylquinoline-4-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances its binding affinity and metabolic stability, making it a potent inhibitor or modulator of biological pathways . The quinoline moiety is known to interact with DNA and proteins, contributing to its biological activity .
Comparison with Similar Compounds
Similar Compounds
4-[4-Chloro-3-(trifluoromethyl)phenyl]-4-piperidinol: Known for its analgesic properties.
4-[[2-[[4-chloro-3-(trifluoromethyl)phenyl]amino]-3H-benzimidazol-5-yl: Used in medicinal chemistry for its potential therapeutic effects.
Uniqueness
2-[5-[4-Chloro-3-(trifluoromethyl)phenyl]furan-2-yl]-6-methylquinoline-4-carboxylic acid stands out due to its unique combination of a trifluoromethyl group and a quinoline moiety, which imparts distinct chemical and biological properties. This makes it a valuable compound for research and development in various scientific fields .
Properties
Molecular Formula |
C22H13ClF3NO3 |
|---|---|
Molecular Weight |
431.8g/mol |
IUPAC Name |
2-[5-[4-chloro-3-(trifluoromethyl)phenyl]furan-2-yl]-6-methylquinoline-4-carboxylic acid |
InChI |
InChI=1S/C22H13ClF3NO3/c1-11-2-5-17-13(8-11)14(21(28)29)10-18(27-17)20-7-6-19(30-20)12-3-4-16(23)15(9-12)22(24,25)26/h2-10H,1H3,(H,28,29) |
InChI Key |
VHAPFDWELSLWRV-UHFFFAOYSA-N |
SMILES |
CC1=CC2=C(C=C1)N=C(C=C2C(=O)O)C3=CC=C(O3)C4=CC(=C(C=C4)Cl)C(F)(F)F |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(C=C2C(=O)O)C3=CC=C(O3)C4=CC(=C(C=C4)Cl)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(4-methoxyphenyl)-2-naphtho[2,1-b]furan-1-ylacetamide](/img/structure/B384121.png)

![ethyl 5-(4-methoxyphenyl)-7-methyl-3-oxo-2-(1H-pyrrol-2-ylmethylene)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B384125.png)
![methyl 1~2~-[4-(difluoromethoxy)benzylidene]-1~7~methyl-1~6~,1~7~-dihydro-1~3~(1~2~H)-oxo-3(1,2)-benza-2-oxa-1(5,7)-1~5~H-[1,3]thiazolo[3,2-a]pyrimidinacyclopropaphane-1~6~-carboxylate](/img/structure/B384126.png)
![N-(2,4-dimethylphenyl)-9,10-dimethyl-11-thioxo-8-oxa-10,12-diazatricyclo[7.3.1.0~2,7~]trideca-2,4,6-triene-13-carboxamide](/img/structure/B384127.png)





![1-[1,1'-biphenyl]-4-yl-2-{[4-phenyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]sulfanyl}ethanone](/img/structure/B384139.png)
![5-(1-Adamantyl)-2,3-dihydro[1,3]thiazolo[2,3-b][1,3]thiazol-4-ium](/img/structure/B384140.png)
![2-{[5-(1,3-benzodioxol-5-yl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}-1-[1,1'-biphenyl]-4-ylethanone](/img/structure/B384141.png)
![1-[1,1'-biphenyl]-4-yl-2-{[4-methyl-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}ethanone](/img/structure/B384143.png)
